molecular formula C9H13ClN2O2 B13535636 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B13535636
M. Wt: 216.66 g/mol
InChI Key: VIIHNFREUVVZPB-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, and the final hydrochloride salt is obtained by treating the free acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Propyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1H-pyrazole-3-carboxylic acid derivatives

Uniqueness

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other pyrazole derivatives .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

5-cyclopentyl-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H

InChI Key

VIIHNFREUVVZPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl

Origin of Product

United States

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